molecular formula C10H10Br2N2 B2690088 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803567-31-8

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2690088
CAS No.: 1803567-31-8
M. Wt: 318.012
InChI Key: RDFXDQAFEWHJNZ-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C10H10Br2N2 It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core structure.

    Cyclopropylation: The cyclopropyl group is introduced at the 2nd position through a cyclopropylation reaction, which can be carried out using cyclopropyl halides in the presence of a base.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.

    7-Bromoimidazo[1,2-a]pyridine: Lacks the cyclopropyl group at the 2nd position.

    2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-bromo-2-cyclopropylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXDQAFEWHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=CC(=CC3=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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